

Phenazolam GABA A receptor binding affinity

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Compound Focus: Phenazolam

CAS No.: 87213-50-1

Cat. No.: S1918583

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The Binding Site and Basis for Comparison

Benzodiazepines like **Phenazolam** exert their effects by binding as positive allosteric modulators to a specific site on GABAA receptors [1] [2].

- **The Canonical Binding Site:** This high-affinity site is located at the **extracellular interface between an α ($\alpha1$, $\alpha2$, $\alpha3$, or $\alpha5$) and a $\gamma2$ (usually $\gamma2$) subunit** [3] [2] [4].
- **Key Structural Determinant:** A critical histidine residue (e.g., His101 in $\alpha1$) on the α subunit is essential for high-affinity binding of classical benzodiazepines. Subtypes containing $\alpha4$ or $\alpha6$ subunits (which have an arginine in this position) are typically benzodiazepine-insensitive [2].
- **Mechanism of Action:** Binding at this site increases the frequency of the chloride channel's opening when GABA is present, enhancing inhibitory signaling in the nervous system [3].

Experimental Protocols for Profiling Binding

The following table summarizes standard experimental approaches used in the search results to determine the binding properties and functional effects of benzodiazepines.

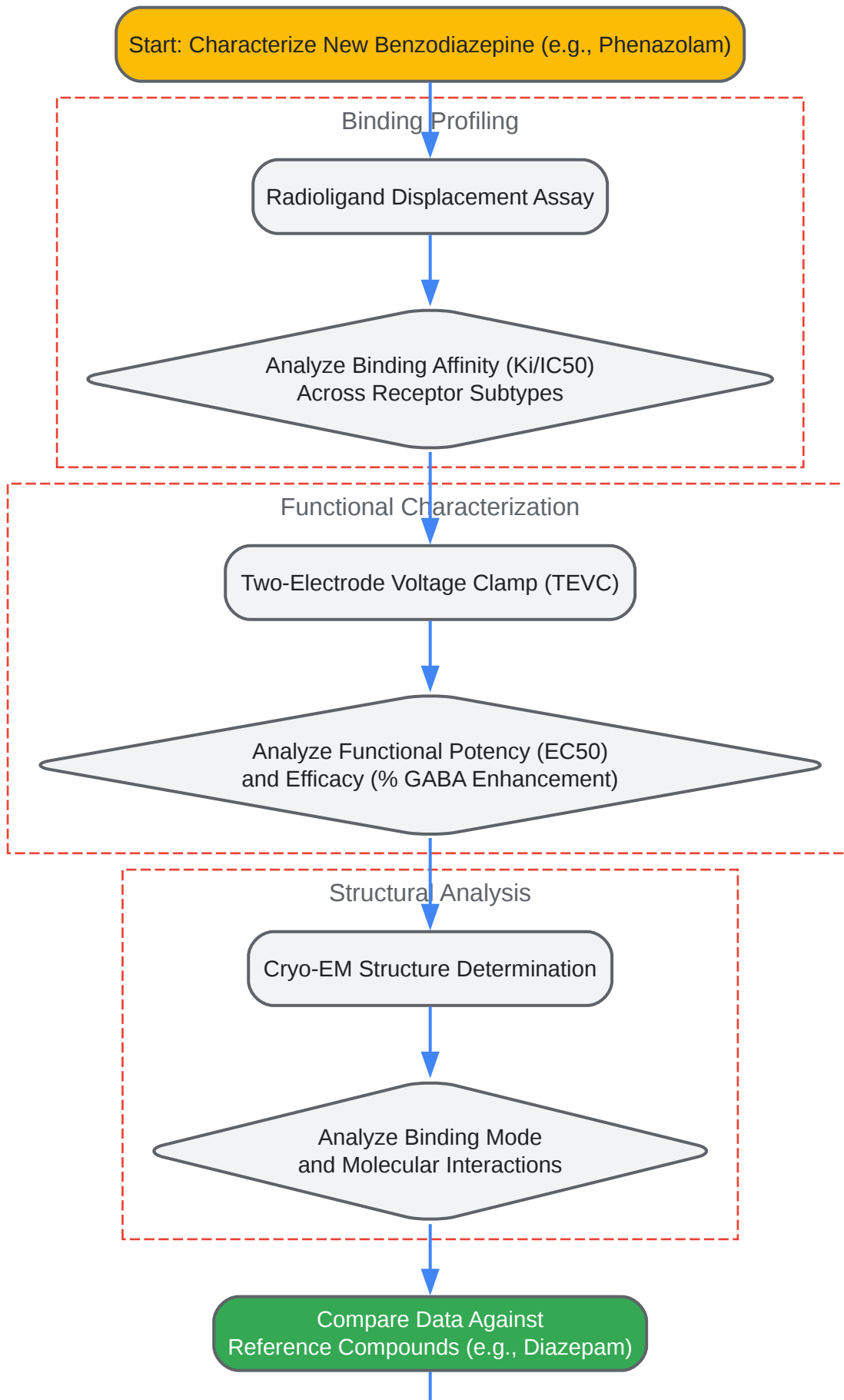
Method	Primary Measured Outcome	Typical Experimental Setup (from search results)
Radioligand Displacement [4]	Apparent binding affinity (IC50/Ki)	Recombinant GABAA receptors (e.g., expressed in HEK293 cells); competition against a radioactive

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		benzodiazepine like [³ H]flunitrazepam.
Two-Electrode Voltage Clamp (TEVC) [5] [4]	Functional potentiation (EC50)	GABA-induced chloride currents measured in <i>Xenopus laevis</i> oocytes expressing specific GABAA receptor subtypes; modulation by the test compound is measured at low GABA concentrations (EC3-5).
Cryo-Electron Microscopy (Cryo-EM) [6]	Precise binding mode and protein-ligand interactions	Structures of full-length human GABAA receptors (e.g., $\alpha 1\beta 3\gamma 2L$) reconstituted in lipid nanodiscs and solved with bound benzodiazepines like diazepam or alprazolam.

A Framework for Your Phenazolam Guide

Since quantitative data for **Phenazolam** is not publicly available, here is a potential pathway and framework you could use to build your comparison.

The diagram below outlines the key stages and decision points in the experimental workflow for characterizing a benzodiazepine's binding and function, based on the methodologies from the search results.





Conclusion: Define Binding Affinity, Subtype-Selectivity, and Functional Profile

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To construct your guide, I suggest the following steps:

- **Acknowledge the Data Gap:** Clearly state that specific, peer-reviewed binding affinity values (K_i or IC_{50}) for **Phenazolam** are not available in the public scientific literature, which is a common situation for research chemicals.
- **Leverage Structural Analogy:** **Phenazolam** is a triazolobenzodiazepine, structurally related to compounds like **alprazolam** and **triazolam**. Your guide can use data from these well-studied analogs as a reference point for expected binding potency and subtype interactions [7] [6] [4].
- **Focus on Methodology:** Emphasize the experimental protocols (as outlined in the table and diagram above) that *would be used* to determine the missing values. This provides researchers with a clear roadmap for generating the necessary data.
- **Highlight Key Comparative Factors:** When comparing benzodiazepines, the critical factors beyond simple affinity are **receptor subtype selectivity** (e.g., affinity for α_1 vs. $\alpha_2/3$ vs. α_5 -containing receptors) and **binding mode** (as different chemotypes can bind in distinct orientations [4]).

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